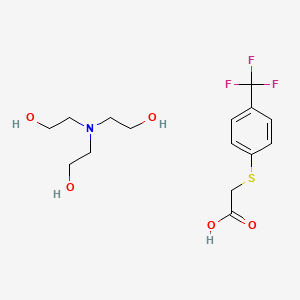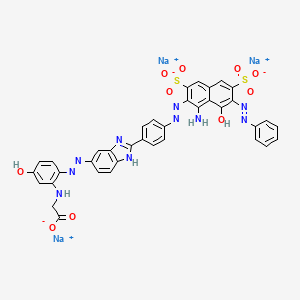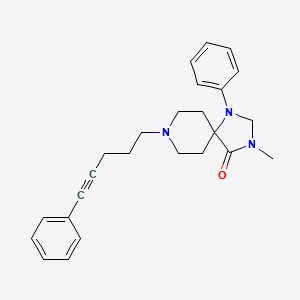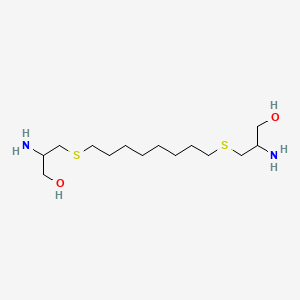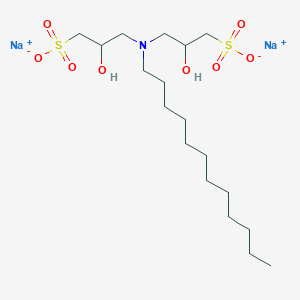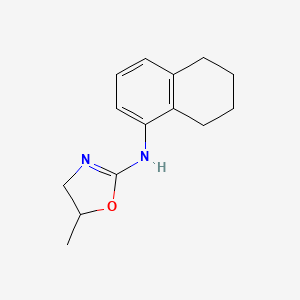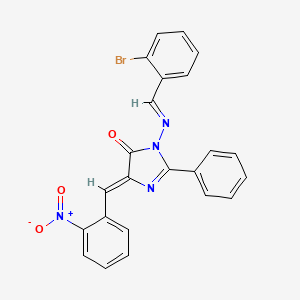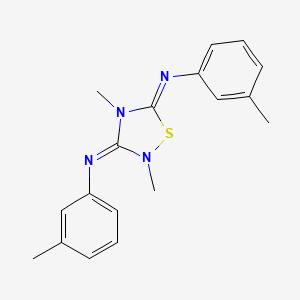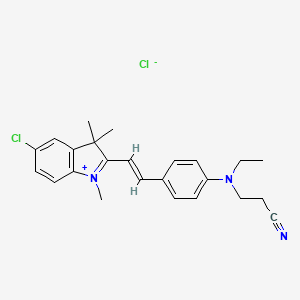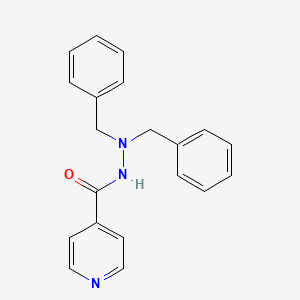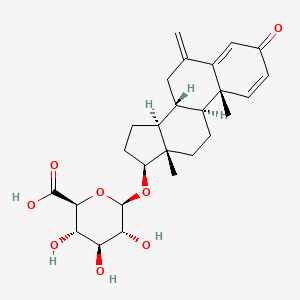
Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- is a complex organic compound with significant importance in various scientific and industrial applications. This compound, characterized by its sulfonic acid, diazenyl, and diamino groups, is renowned for its diverse chemical reactivity and potential in multiple domains such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the diazotization of an amine precursor, followed by a coupling reaction with a sulfonated compound. The specific conditions, such as pH, temperature, and solvent choice, are crucial to ensure high yield and purity. For instance, a common approach involves the use of sulfonation with sulfuric acid under controlled conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production scale synthesis requires robust optimization of each step to maximize efficiency and minimize waste. This may involve continuous flow reactors for the diazotization process and large-scale batch reactors for the coupling reactions. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Substitution: The presence of diazenyl and diamino groups allows for electrophilic and nucleophilic substitution reactions, enabling the formation of diverse derivatives.
Common Reagents and Conditions: The reactions typically require reagents such as hydrogen peroxide for oxidation, hydrogen gas and catalysts for reduction, and various electrophiles or nucleophiles for substitution. Reaction conditions such as temperature, solvent choice, and pH need to be meticulously controlled.
Major Products Formed: Depending on the reaction type, major products include sulfone derivatives from oxidation, amine derivatives from reduction, and various substituted compounds from electrophilic or nucleophilic substitution.
Applications De Recherche Scientifique
Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- has a wide range of applications in scientific research:
Chemistry: Utilized as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a dye for staining biological tissues due to its vivid coloration and binding properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects varies based on the specific application:
Molecular Targets and Pathways: In biological systems, it may interact with proteins and enzymes, altering their function and activity. The sulfonic acid group often participates in hydrogen bonding and electrostatic interactions, contributing to the compound's binding affinity and specificity.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- stands out due to its unique structural features and reactivity. Similar Compounds:
Benzenesulfonic acid derivatives: Often used in similar applications but may lack the specific reactivity due to the absence of the diazenyl or diamino groups.
Diazonium salts: While reactive, they do not possess the stability and functional versatility provided by the sulfonic acid group.
Aminobenzenes: These compounds share the diamino groups but lack the sulfonic acid, limiting their reactivity and application scope.
The distinct combination of functional groups in Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- imparts unique properties that make it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
27624-67-5 |
|---|---|
Formule moléculaire |
C14H16N4O9S3 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
2,4-diamino-5-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H16N4O9S3/c15-11-7-12(16)14(29(21,22)23)8-13(11)18-17-9-1-3-10(4-2-9)28(19,20)6-5-27-30(24,25)26/h1-4,7-8H,5-6,15-16H2,(H,21,22,23)(H,24,25,26) |
Clé InChI |
UDNJZJOGKPSADD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)S(=O)(=O)O)S(=O)(=O)CCOS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


